N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide
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Overview
Description
“N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide” is a compound that contains a 1,2,4-oxadiazole ring, which is a well-known pharmacophore frequently encountered in active pharmaceutical ingredients with various therapeutic focuses . The 1,2,4-oxadiazole motif is structurally diverse and can be obtained in moderate to excellent yields without the utilization of protective groups .
Synthesis Analysis
An efficient one-pot method was developed for the synthesis of 2-(1,2,4-oxadiazol-5-yl)anilines via the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows obtaining structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif .
Molecular Structure Analysis
The structures of two anilines were studied by single crystal X-ray diffraction method and intramolecular hydrogen bonding between N atom of oxadiazole moiety and NH2 group was revealed .
Chemical Reactions Analysis
The reaction scope includes aryl, hetaryl, and cycloalkyl amidoxime and isatoic anhydrides with different substituents in the aromatic ring as well as at the amide N atom .
Scientific Research Applications
Synthesis and Characterization
Research on similar compounds focuses on their synthesis and structural characterization, providing a foundation for understanding their chemical properties and potential applications. Vishwanathan and Gurupadayya (2014) discussed the efficient synthesis of novel oxadiazole derivatives from benzimidazole, highlighting the process of condensation and characterization through IR, H NMR, C NMR, and mass spectral data. This approach is pivotal in developing new compounds for various applications, including pharmaceuticals and materials science (Vishwanathan & Gurupadayya, 2014).
Antimicrobial and Antitumor Applications
The antimicrobial and antitumor properties of benzimidazole-oxadiazole hybrid molecules have been investigated, underscoring the potential of these compounds in treating infections and cancer. Shruthi et al. (2016) synthesized novel hybrid molecules showing potent anti-tubercular activity, suggesting these compounds could be strong candidates for developing new antimicrobial agents (Shruthi et al., 2016).
Corrosion Inhibition
Compounds with similar structures have been evaluated for their corrosion inhibition properties, indicating their potential in protecting metals against corrosion. Ammal, Prajila, and Joseph (2018) assessed the corrosion inhibition ability of oxadiazole derivatives toward mild steel in sulfuric acid, revealing their effectiveness in forming protective layers on metal surfaces (Ammal, Prajila, & Joseph, 2018).
Experimental and Theoretical Studies
Experimental and theoretical studies provide insights into the chemical behavior and interaction mechanisms of these compounds. Reichert et al. (2001) reported on the binding interactions between oxadiazol-5-ones and a trisimidazoline base, contributing to the understanding of their supramolecular chemistry and potential applications in designing new molecular recognition systems (Reichert et al., 2001).
Mechanism of Action
Target of Action
Compounds containing the 1,2,4-oxadiazole and imidazole moieties have been found to bind with high affinity to multiple receptors . They are often used in the development of new drugs due to their broad range of biological activities .
Mode of Action
The exact mode of action would depend on the specific targets of the compound. Generally, these compounds interact with their targets, leading to changes in cellular processes .
Biochemical Pathways
The affected pathways would depend on the specific targets of the compound. Indole derivatives, for example, have been found to possess various biological activities, affecting a variety of pathways .
Pharmacokinetics
The ADME properties of the compound would depend on its specific chemical structure. Generally, compounds containing the 1,2,4-oxadiazole and imidazole moieties have been found to have good bioavailability .
Result of Action
The molecular and cellular effects of the compound would depend on its specific targets and mode of action. Generally, these compounds have been found to have a broad range of biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial activities .
Future Directions
The development of novel efficient and convenient methods for synthesis of 1,2,4-oxadiazoles with diverse periphery functionalities is an important goal for modern organic chemistry . Moreover, 1,2,4-oxadiazoles can rearrange into other heterocycles due to low aromaticity and the presence of the weak O–N bond, which is actively employed in organic synthesis .
properties
IUPAC Name |
N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-4,5,6,7-tetrahydro-3H-benzimidazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N5O2/c1-7-16-11(19-17-7)5-13-12(18)8-2-3-9-10(4-8)15-6-14-9/h6,8H,2-5H2,1H3,(H,13,18)(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQJIRALDWQSXMZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)CNC(=O)C2CCC3=C(C2)NC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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